3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylbenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
- 3-(2,6-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
- 3-(2,5-Dimethylphenyl)-1,3,4-oxadiazole-5-carbaldehyde
Uniqueness
3-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-4-8(2)9(5-7)11-12-10(6-14)15-13-11/h3-6H,1-2H3 |
InChI Key |
PTFIKCAJKXRHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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